10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound featuring a variety of functional groups, including furan, pyrrole, and thia-diazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-ylmethanethiol, which can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid . Subsequent steps involve the formation of the pyrrole and thia-diazatricyclo structures under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan and pyrrole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the furan and pyrrole rings can interact with enzymes and receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfanyl}ethanamine: This compound shares the furan and sulfanyl groups but differs in its overall structure.
Furan, 2-methyl-: This simpler compound contains only the furan ring and a methyl group.
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound features the pyrrole ring but lacks the complexity of the target compound.
Uniqueness
The uniqueness of 10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one lies in its intricate structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
10-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-10-27-24(30)22-18-8-5-9-21(18)33-23(22)26-25(27)32-14-20(29)19-12-15(2)28(16(19)3)13-17-7-6-11-31-17/h4,6-7,11-12H,1,5,8-10,13-14H2,2-3H3 |
InChI Key |
YNBDWPHGKABVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C |
Origin of Product |
United States |
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